molecular formula C16H23ClN2O5 B2489541 1-(2-((2,4-Dimethoxyphenyl)amino)-2-oxoethyl)piperidine-4-carboxylic acid hydrochloride CAS No. 1426290-45-0

1-(2-((2,4-Dimethoxyphenyl)amino)-2-oxoethyl)piperidine-4-carboxylic acid hydrochloride

Cat. No.: B2489541
CAS No.: 1426290-45-0
M. Wt: 358.82
InChI Key: WBPAKPPOTYRGBI-UHFFFAOYSA-N
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Description

This compound features a piperidine-4-carboxylic acid backbone substituted with a 2-((2,4-dimethoxyphenyl)amino)-2-oxoethyl group. The dimethoxy groups on the phenyl ring enhance electron-donating properties, influencing solubility and receptor interactions. The hydrochloride salt improves stability and bioavailability.

Properties

IUPAC Name

1-[2-(2,4-dimethoxyanilino)-2-oxoethyl]piperidine-4-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O5.ClH/c1-22-12-3-4-13(14(9-12)23-2)17-15(19)10-18-7-5-11(6-8-18)16(20)21;/h3-4,9,11H,5-8,10H2,1-2H3,(H,17,19)(H,20,21);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBPAKPPOTYRGBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)CN2CCC(CC2)C(=O)O)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2-((2,4-Dimethoxyphenyl)amino)-2-oxoethyl)piperidine-4-carboxylic acid hydrochloride, with CAS number 1426290-45-0, is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its chemical properties, biological mechanisms, and relevant research findings.

  • Molecular Formula : C16_{16}H23_{23}ClN2_2O5_5
  • Molecular Weight : 358.8 g/mol
  • Structure : The compound features a piperidine ring substituted with a carboxylic acid and an amine linked to a dimethoxyphenyl group.

Biological Activity Overview

The biological activity of this compound is primarily investigated in the context of its pharmacological effects, including antitumor and antimicrobial properties.

Antitumor Activity

Recent studies have indicated that compounds structurally similar to 1-(2-((2,4-Dimethoxyphenyl)amino)-2-oxoethyl)piperidine-4-carboxylic acid hydrochloride exhibit significant cytotoxic effects against various cancer cell lines:

Compound Cell Line IC50_{50} (µM) Mechanism of Action
Compound AHeLa15.0Induces apoptosis
Compound BMCF-722.5Inhibits cell proliferation
Compound CA54918.0Disrupts microtubule formation

In a study evaluating similar piperidine derivatives, the presence of the dimethoxyphenyl moiety was crucial for enhancing cytotoxicity, suggesting that this compound may also possess notable antitumor properties through similar mechanisms .

Antimicrobial Activity

The compound has also been assessed for its antimicrobial properties. Preliminary findings suggest it may inhibit the growth of specific bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

These results indicate potential applications in treating infections caused by resistant strains .

Case Studies and Research Findings

  • Antileishmanial Activity : A study focused on derivatives of piperidine compounds found that analogs similar to our compound exhibited significant antileishmanial activity with IC50_{50} values below 10 µM . The mechanism involved inhibition of cysteine proteases critical for Leishmania survival.
  • Cytotoxicity in Cancer Research : In vitro studies demonstrated that the compound induced apoptosis in cancer cell lines through the activation of caspase pathways. This suggests a potential role as an anticancer agent .
  • Structure-Activity Relationship (SAR) : Research analyzing the SAR of piperidine derivatives revealed that modifications to the phenyl ring significantly influenced biological activity, emphasizing the importance of substituent groups in enhancing efficacy .

Comparison with Similar Compounds

Structural Features and Molecular Properties

The table below summarizes key structural and molecular differences between the target compound and analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Features Applications/Notes
1-(2-((2,4-Dimethoxyphenyl)amino)-2-oxoethyl)piperidine-4-carboxylic acid hydrochloride (Target) C₁₇H₂₃ClN₂O₅* ~356.8† 2,4-Dimethoxyphenyl, oxoethyl, carboxylic acid Enhanced hydrophilicity due to dimethoxy groups; potential neurotensin receptor modulation‡ Hypothesized use in CNS disorders or pain management‡
1-{2-[(2,4-Dimethylphenyl)amino]-2-oxoethyl}piperidine-4-carboxylic acid hydrochloride C₁₆H₂₃ClN₂O₃ 326.82 2,4-Dimethylphenyl, oxoethyl, carboxylic acid Lower polarity (methyl vs. methoxy); discontinued Discontinued; likely explored as a bioactive intermediate
4-(Diphenylmethoxy)piperidine Hydrochloride C₁₈H₂₁NO·HCl 303.83 Diphenylmethoxy Bulky substituent; reduced solubility; neutral piperidine Intermediate in organic synthesis
4-(Phenylamino)-1-(phenylmethyl)-4-piperidinecarboxylic acid hydrochloride C₁₉H₂₂N₂O₂·HCl ~358.9 Phenylamino, benzyl Zwitterionic properties; pharmaceutical intermediate Used in drug development; avoid contact with food
1-[(2-Methoxyphenyl)acetyl]piperidine-4-carboxylic acid C₁₅H₁₉NO₅ 277.32 2-Methoxyphenyl acetyl Ester linkage; acetyl group increases lipophilicity Intermediate in API synthesis
SR142948A (Neurotensin Receptor Antagonist) C₃₄H₄₀ClN₃O₅ 628.1 2,6-Dimethoxyphenyl, adamantane High receptor affinity; polar functional groups Neurotensin receptor antagonist; CNS research

*Assumed formula based on structural similarity to .
†Estimated molecular weight.
‡Inferred from structural analogs (e.g., SR142948A in ).

Pharmacological and Functional Insights

  • Target Compound vs. This modification may enhance binding to polar receptors like neurotensin receptors, as seen in SR142948A .
  • Comparison with SR142948A :
    SR142948A shares the 2,6-dimethoxyphenyl motif and a carboxylic acid group, critical for neurotensin receptor antagonism . The target compound’s 2,4-dimethoxy configuration may shift receptor selectivity or potency due to steric and electronic differences.

  • Pharmaceutical Intermediates: Compounds like 4-(Phenylamino)-1-(phenylmethyl)-4-piperidinecarboxylic acid hydrochloride () and 1-[(2-Methoxyphenyl)acetyl]piperidine-4-carboxylic acid () highlight the role of piperidine derivatives in drug synthesis. The target compound’s carboxylic acid group may facilitate conjugation or salt formation in API development.

Physicochemical Properties

  • Solubility : The dimethoxy groups in the target compound likely improve aqueous solubility compared to dimethyl or diphenylmethoxy analogs (e.g., 326.82 g/mol compound in vs. 303.83 g/mol compound in ).
  • Stability : Hydrochloride salts (e.g., target compound, ) enhance stability under physiological conditions compared to free bases.
  • Synthetic Accessibility : The oxoethyl linkage in the target compound may pose challenges in synthesis compared to ester or acetyl derivatives (e.g., ), requiring specialized coupling reagents.

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